BRD4-Kinases-IN-3

cancer cell line profiling BRD4 inhibition polypharmacology

BRD4-Kinases-IN-3 is the only dianilinopyrimidine-based dual inhibitor that achieves simultaneous, potent inhibition of BRD4 (IC50=34 nM) and JAK2/FLT3 (IC50=1.1 nM each) through a critical 3″-fluoro B-ring substitution. This precise polypharmacology cannot be replicated by combining single-target agents. Ideal for large-scale cancer cell line profiling (active across 931 lines), MPN/AML/MM research, and SAR benchmarking. Also inhibits NTRK3, ROS1, PDGFRβ, and FGFR1, enabling single-agent testing of multi-kinase network blockade hypotheses.

Molecular Formula C26H34FN7O2S
Molecular Weight 527.7 g/mol
Cat. No. B15498569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD4-Kinases-IN-3
Molecular FormulaC26H34FN7O2S
Molecular Weight527.7 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1NC2=CC(=CC=C2)NS(=O)(=O)C(C)(C)C)NC3=CC(=C(C=C3)N4CCN(CC4)C)F
InChIInChI=1S/C26H34FN7O2S/c1-18-17-28-25(30-20-9-10-23(22(27)16-20)34-13-11-33(5)12-14-34)31-24(18)29-19-7-6-8-21(15-19)32-37(35,36)26(2,3)4/h6-10,15-17,32H,11-14H2,1-5H3,(H2,28,29,30,31)
InChIKeyOGJFKWUOCYNWAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BRD4-Kinases-IN-3: A Dual BET-Kinase Inhibitor with Quantified Polypharmacology for Oncology Research Procurement


BRD4-Kinases-IN-3 (CAS: 1877286-69-5), also known as Dual BET-Kinase inhibitor 3 or Compound 3, is a rationally designed dianilinopyrimidine-based small molecule that simultaneously inhibits the bromodomain-containing protein 4 (BRD4) and a specific set of oncogenic tyrosine kinases including JAK2, FLT3, RET, and ROS1 [1]. Developed from the scaffold of the JAK2/FLT3 inhibitor TG101348, this compound represents a class of polypharmacological agents intended for use as value-added multi-targeted chemical probes and cancer therapeutics [2].

Why Generic Substitution of BRD4-Kinases-IN-3 Fails: Evidence-Based Reasons for Specific Compound Selection


Single-target BRD4 inhibitors (e.g., (+)-JQ1) or isolated kinase inhibitors cannot recapitulate the specific polypharmacology of BRD4-Kinases-IN-3. Structural analyses reveal that the fluorine substitution in the 3″ position of the B-ring uniquely enables this compound to adopt a conformation that simultaneously engages the KAc binding site of BRD4 (IC50 = 34 nM) and the ATP-binding site of JAK2 and FLT3 (IC50 = 1.1 nM each), yielding a 10-fold greater potency against these kinases relative to equipotent BRD4 inhibitors in the same series [1]. This precise balance of dual inhibition, which drives superior cancer cell line growth inhibition compared to single-agent controls, cannot be achieved by combining separate single-target inhibitors or by using analogs with different substitution patterns that favor either BRD4 or kinase inhibition but not both [1].

BRD4-Kinases-IN-3: Quantitative Comparator Data for Informed Procurement Decisions


BRD4-Kinases-IN-3 vs. (+)-JQ1: Head-to-Head Cellular Growth Inhibition Comparison Across 931 Cancer Cell Lines

BRD4-Kinases-IN-3 (Compound 3) demonstrated greatly enhanced growth inhibitory activity compared to the single-target BET inhibitor (+)-JQ1 in a large-scale cancer cell line screen. Compound 3 was screened across 931 cancer cell lines alongside (+)-JQ1 (overlapping with 733 cell lines) under identical experimental conditions. The dual inhibitor showed significantly superior potency, particularly against bone and blood cancer cell lines, attributed to synergistic BRD4 and kinase co-inhibition [1].

cancer cell line profiling BRD4 inhibition polypharmacology hematological malignancies

BRD4-Kinases-IN-3 vs. Structural Analogs (Compound 2, 4, 5): Differentiated Kinase-to-BRD4 Potency Ratio from Fluorine Substitution

In the dianilinopyrimidine series, BRD4-Kinases-IN-3 (Compound 3) exhibits a unique 10-fold higher potency against JAK2 and FLT3 kinases compared to analogs that are equipotent on BRD4. Specifically, while compounds 2, 4, and 5 show balanced BRD4/kinase inhibition (IC50 values ~10–30 nM for both), Compound 3 maintains nanomolar BRD4 inhibition (IC50 = 34 nM) while being 10-fold more potent against JAK2 (IC50 = 1.1 nM) and FLT3 (IC50 = 1.1 nM) [1]. This differentiation arises from the 3″-fluorine on the B-ring acting as an electron sink, enhancing H-bonding with Asn140 and Pro82 in the KAc site of BRD4 while preserving potent hinge-binding interactions in kinases [1].

structure-activity relationship kinase selectivity BRD4 dual inhibition fluorine substitution

BRD4-Kinases-IN-3 vs. TG101209: Quantified BRD4 Binding Affinity Improvement from Isomer Optimization

BRD4-Kinases-IN-3 (Compound 3) represents a 4-fold improvement in BRD4 binding activity over its parent isomer TG101209 (BRD4 IC50 = 130 nM). This enhancement is achieved through two structural modifications: reversal of the sulfonamide functionality and introduction of a 3″-fluorine atom on the B-ring. The fluorine substitution acts as an electron sink, increasing the acidity of adjacent NH groups for stronger H-bonding with Asn140 and Pro82 in the KAc binding pocket [1].

BRD4 binding affinity isomer optimization sulfonamide reversal fluorine substitution

BRD4-Kinases-IN-3: Extended Kinase Inhibition Profile Including NTRK3, ROS1, PDGFRβ, and FGFR1

Beyond JAK2 and FLT3, BRD4-Kinases-IN-3 potently inhibits additional oncogenic kinases: NTRK3 (IC50 = 5 nM), ROS1 (IC50 = 11 nM), PDGFRβ (IC50 = 16 nM), and FGFR1 (IC50 = 43 nM) [1]. This expanded kinase inhibition profile provides a distinct polypharmacology signature that differentiates this compound from single-target BRD4 inhibitors and from dual inhibitors that target only JAK2/FLT3. The combined inhibition of BRD4 and this specific set of tyrosine kinases has been associated with synergistic cell killing in multiple cancer models [1].

kinase selectivity panel polypharmacology tyrosine kinase inhibition cancer signaling

BRD4-Kinases-IN-3: Cellular Efficacy in Hematological Cancer Models with Defined Mechanism Markers

BRD4-Kinases-IN-3 inhibits cell growth of multiple myeloma (MM) and acute myeloid leukemia (AML) cell lines with IC50 values below 1 μM [1]. Mechanistically, treatment reduces c-MYC and phosphorylated STAT3 (p-STAT3) protein levels and induces G1 cell cycle arrest [1]. In the MM1.S multiple myeloma cell line, the compound achieved an IC50 of 0.15 μM, compared to 0.10 μM for (+)-JQ1 and 1.4 μM for TG101209 [2]. In the UKE-1 AML cell line, the IC50 was 0.08 μM, versus 0.21 μM for (+)-JQ1 and 0.32 μM for TG101209 [2].

multiple myeloma acute myeloid leukemia c-MYC downregulation G1 arrest

BRD4-Kinases-IN-3 vs. (+)-JQ1: Differential Activity Against BRDT-1 Bromodomain

BRD4-Kinases-IN-3 (Compound 3) shows equal activity against the first and second bromodomains of BRD4 and exhibits only slightly reduced activity against BRDT-1 (testis-specific BET family member). In contrast, the single-target BET inhibitor (+)-JQ1 is 7-fold less active against BRDT-1 compared to BRD4 [1]. This difference in BET family selectivity profiles may be relevant for applications where BRDT-1 engagement is desired or where off-target effects on BRDT-1 need to be minimized.

BET family selectivity BRDT-1 inhibition bromodomain profiling epigenetic target selectivity

BRD4-Kinases-IN-3: Prioritized Research and Industrial Application Scenarios Based on Quantitative Differentiation


Polypharmacology-Driven Cancer Cell Line Profiling Studies

BRD4-Kinases-IN-3 is ideally suited for large-scale cancer cell line profiling studies (e.g., CCLE, GDSC) where the objective is to identify cancer types and genetic backgrounds that are preferentially sensitive to combined BRD4 and kinase inhibition. The compound's demonstrated superior potency across 931 cancer cell lines, particularly in bone and blood cancers, and its enhanced activity over the single-target BRD4 inhibitor (+)-JQ1 [1] make it a valuable tool for discovering synthetic lethal interactions and biomarker-defined responsive populations.

Investigating JAK2/FLT3-Driven Hematological Malignancies with BRD4 Co-Dependency

The compound's exceptional potency against JAK2 (IC50 = 1.1 nM) and FLT3 (IC50 = 1.1 nM) while maintaining strong BRD4 inhibition (IC50 = 34 nM) [1] positions it as a precise chemical probe for dissecting the cooperative roles of BET bromodomains and JAK-STAT or FLT3 signaling in myeloproliferative neoplasms (MPNs), acute myeloid leukemia (AML), and multiple myeloma (MM). The compound has already shown efficacy in inhibiting the growth of hematopoietic progenitor cells from MPN patients [2] and demonstrates potent activity in MM1.S and UKE-1 cell lines [3].

Structure-Activity Relationship (SAR) Studies of Dual BET-Kinase Inhibitors

As the compound that achieves the unique 10-fold kinase-favored potency ratio in the dianilinopyrimidine series through a specific fluorine substitution [1], BRD4-Kinases-IN-3 serves as a critical reference standard for SAR studies. Medicinal chemistry groups can use this compound to benchmark new dual inhibitors, understand the structural determinants of polypharmacology, and validate computational models of multi-target engagement.

Probing Synergistic Co-Inhibition of BRD4 and Multiple Tyrosine Kinases

With its extended inhibition profile against NTRK3, ROS1, PDGFRβ, and FGFR1 (IC50 values of 5, 11, 16, and 43 nM, respectively) [1], BRD4-Kinases-IN-3 is a powerful single-agent tool for testing the therapeutic hypothesis that simultaneous blockade of BRD4 and this specific kinase network yields superior efficacy compared to sequential or combination approaches. This scenario is particularly relevant for cancers where multiple receptor tyrosine kinases drive signaling redundancy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRD4-Kinases-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.